molecular formula C12H16N4OS B2743107 4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol CAS No. 851116-12-6

4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2743107
CAS No.: 851116-12-6
M. Wt: 264.35
InChI Key: QOXUZCOOQWFHLG-UHFFFAOYSA-N
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Description

4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a synthetic small molecule belonging to the 1,2,4-triazole class, recognized for its broad-spectrum biological activity. Its primary research value lies in its potent inhibitory effects on various enzymes and receptors, positioning it as a key compound in pharmacological and biochemical investigations. Scientific studies highlight its significant anticancer properties, with research demonstrating its efficacy against several cancer cell lines. The compound is noted for its ability to induce apoptosis and inhibit cell proliferation, making it a valuable chemical probe for studying oncogenic signaling pathways. Furthermore, its structure, featuring a triazole-thiol moiety linked to a lipophilic cumylphenol derivative, is of high interest in medicinal chemistry for the design of novel enzyme inhibitors . It serves as a versatile scaffold for the development of new therapeutic agents targeting conditions such as inflammation and infectious diseases, with its mechanism of action often involving the modulation of key enzymatic processes critical for disease progression.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-[(4-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-8(2)9-3-5-10(6-4-9)17-7-11-14-15-12(18)16(11)13/h3-6,8H,7,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXUZCOOQWFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

A common route involves cyclizing thiosemicarbazide precursors under acidic or basic conditions. For example, 4-isopropylphenoxymethyl chloride can react with a pre-formed thiosemicarbazide to yield the triazole ring after cyclization. The thiosemicarbazide intermediate is often prepared by condensing hydrazine derivatives with isothiocyanates.

Alkylation of Phenolic Precursors

The phenoxymethyl group at position 5 is introduced via nucleophilic substitution. 4-Isopropylphenol is alkylated with a chloromethyl-triazole intermediate in the presence of a base such as potassium carbonate. This step requires anhydrous conditions, typically in tetrahydrofuran (THF) or dimethylformamide (DMF).

Protection and Deprotection of Thiol Groups

The thiol group at position 3 is prone to oxidation, necessitating protection during synthesis. Common protecting groups include acetyl or trityl, which are removed post-cyclization using alkaline hydrolysis or reducing agents.

Stepwise Synthesis and Optimization

Synthesis of 4-Amino-5-(Chloromethyl)-4H-1,2,4-Triazole-3-Thiol

The precursor 4-amino-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol is prepared by cyclizing thiosemicarbazide derived from thiocarbazic acid and chloromethyl ketones. A representative procedure involves:

  • Reacting thiocarbazide with chloroacetone in ethanol under reflux.
  • Cyclizing the intermediate with hydrochloric acid to form the triazole core.

Reaction Conditions:

  • Solvent: Ethanol/HCl mixture
  • Temperature: 80°C, 6 hours
  • Yield: 65–70%

Introduction of the Phenoxymethyl Group

The chloromethyl intermediate is reacted with 4-isopropylphenol in the presence of potassium carbonate. This Williamson ether synthesis proceeds via an SN2 mechanism:

$$
\text{C}{12}\text{H}{16}\text{N}4\text{OS} + \text{C}9\text{H}{12}\text{O} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{Target Compound} + \text{KCl} + \text{H}2\text{O}
$$

Optimization Notes:

  • Excess 4-isopropylphenol improves yield (85% vs. 60% with stoichiometric ratios).
  • Anhydrous THF minimizes side reactions.

Thiol Deprotection

If the thiol group was protected as a disulfide, reduction with zinc dust in acetic acid restores the thiol functionality. Alternatively, acetyl-protected thiols are deprotected using sodium methoxide.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy:

    • N–H stretch (amino): 3300–3400 cm⁻¹
    • S–H stretch (thiol): 2550–2600 cm⁻¹
    • C–O–C (ether): 1250 cm⁻¹.
  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 1.21 (d, 6H, CH(CH₃)₂), 4.52 (s, 2H, OCH₂), 5.12 (s, 1H, SH), 6.85–7.25 (m, 4H, aromatic).
    • ¹³C NMR: 22.5 (CH(CH₃)₂), 70.1 (OCH₂), 155.2 (C=S).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows a single peak at 8.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Challenges
Thiosemicarbazide Cyclization Thiocarbazide, Chloroacetone 70 95 Regioselectivity control
Phenol Alkylation Chloromethyl-triazole, 4-Isopropylphenol 85 98 Moisture sensitivity
Thiol Deprotection Acetyl-protected intermediate 90 97 Oxidation during storage

Industrial-Scale Considerations

Cost-Efficiency

  • 4-Isopropylphenol is commercially available at ~$50/kg, making it a cost-effective substituent.
  • THF recovery systems reduce solvent costs by 40%.

Environmental Impact

  • Aqueous waste from the reaction is treated with activated carbon to adsorb phenolic byproducts, achieving >99% pollutant removal.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions:

Oxidizing AgentProductConditionsKey ObservationsSource
H₂O₂ (30%)Disulfide dimerRoom temperature, ethanolForms dimer via S-S bond; reversible under reducing conditions
KMnO₄ (acidic)Sulfonic acid derivative0–5°C, H₂SO₄Irreversible oxidation to -SO₃H; requires stoichiometric control

Oxidation is critical for modulating redox-sensitive biological activity, particularly in enzyme inhibition .

Alkylation Reactions

The thiol and amino groups participate in nucleophilic substitution:

Alkylating AgentTarget SiteProductYield (%)Conditions
CH₃IThiol (-SH)S-methyl derivative75–82K₂CO₃, DMF, 60°C
C₆H₅CH₂BrThiol (-SH)Benzyl thioether68Et₃N, THF, reflux
(CH₃)₂CHCH₂BrAmino (-NH₂)N-alkylated triazole55NaH, DCM, 0°C

Alkylation enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

Acylation Reactions

The amino group reacts with acylating agents:

Acylating AgentProductYield (%)Conditions
Acetyl chlorideN-acetyl derivative88Pyridine, 25°C
Benzoyl chlorideN-benzoyl derivative72NaOH (aq), 0°C

Acylated derivatives show improved stability against metabolic degradation .

Electrophilic Aromatic Substitution

The phenoxymethyl aromatic ring undergoes halogenation and nitration:

Reaction TypeReagentProductPositionYield (%)
NitrationHNO₃/H₂SO₄Nitro derivativePara to oxygen63
BrominationBr₂/FeBr₃Bromo derivativeOrtho to oxygen58

Electrophilic modifications tailor electronic properties for optoelectronic applications .

Metal Complexation

The thiol and amino groups coordinate transition metals:

Metal SaltComplex TypeStoichiometryApplication
CuCl₂[Cu(L)₂]²⁺1:2 (metal:ligand)Antimicrobial agents
Zn(NO₃)₂[Zn(L)(H₂O)]²⁺1:1Anticancer activity enhancement

Metal complexes exhibit enhanced cytotoxicity (IC₅₀ = 0.46–5.2 μM) compared to the parent compound .

Cyclocondensation Reactions

Reaction with carbonyl compounds forms heterocyclic fused systems:

Carbonyl CompoundProductConditionsBiological Relevance
FormaldehydeTriazolo-thiadiazineHCl catalysis, refluxAnticonvulsant activity (ED₅₀ = 8.3 mg/kg)
BenzaldehydeTriazolo-benzoxazineKOH, ethanolCOX-2 inhibition (IC₅₀ = 1.2 μM)

These derivatives demonstrate broad-spectrum pharmacological potential .

Key Mechanistic Insights:

  • Thiol Reactivity : The -SH group acts as a soft nucleophile, favoring SN2 reactions with alkyl halides .

  • Amino Group Participation : The -NH₂ group facilitates intramolecular hydrogen bonding, stabilizing transition states during acylation .

  • Steric Effects : The isopropyl group on the phenoxymethyl moiety reduces reaction rates in bulky electrophilic substitutions.

This compound’s multifunctional reactivity establishes it as a versatile scaffold for drug discovery and materials engineering.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse pharmacological and chemical properties depending on substituents at positions 4 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives

Compound Name Substituent at Position 5 Key Properties/Biological Activities Electronic Effects References
Target Compound 4-(Propan-2-yl)phenoxymethyl High lipophilicity (bulky isopropyl group); potential antioxidant activity inferred from structural analogs Electron-donating (phenoxy oxygen, -NH2, -SH)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl Strong antioxidant (DPPH/ABTS assays; IC50 ~15 μg/mL) Electron-donating (-NH2, -SH)
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 4-Pyridyl Moderate antioxidant activity; polar pyridyl enhances solubility Electron-withdrawing (pyridyl N)
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Enhanced antioxidant activity (methoxy donates electrons) Electron-donating (-OCH3)
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Thiophen-2-ylmethyl Moderate antiradical activity (DPPH assay); heterocyclic thiophene enhances π-π interactions Electron-rich (thiophene S)
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 3-Chlorophenyl Antimicrobial activity (broad-spectrum); electron-withdrawing Cl increases reactivity Electron-withdrawing (-Cl)

Key Findings

Substituent Effects on Antioxidant Activity: Electron-donating groups (e.g., -NH2, -SH, -OCH3) enhance antioxidant capacity by stabilizing free radicals via resonance or hydrogen bonding . The target compound’s phenoxymethyl group with an isopropyl substituent likely balances lipophilicity and electron donation, though its activity may be lower than AT due to steric hindrance . Schiff base derivatives (e.g., compound 5b in ) exhibit superior antioxidant activity (IC50 = 5.84 μg/mL) compared to non-derivatized triazoles, suggesting further functionalization could optimize the target compound’s efficacy .

Polar groups (e.g., pyridyl in AP) enhance solubility but may limit bioavailability in hydrophobic biological matrices .

Biological Activity Trends :

  • Antimicrobial activity is associated with electron-withdrawing substituents (e.g., -Cl in ), which increase electrophilicity and interaction with microbial enzymes . The target compound’s electron-donating profile suggests it may be less potent in this context unless modified.
  • Thiophene and pyrazole-containing analogs () demonstrate moderate antiradical and chelating properties, highlighting the versatility of heterocyclic substituents .

Biological Activity

The compound 4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Structure

The compound features a triazole ring , an amino group , and a thiol group . The presence of a phenoxymethyl moiety enhances its lipophilicity, potentially improving bioavailability. The unique combination of these functional groups contributes to its reactivity and biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C13H18N4OS
Molecular Weight 278.37 g/mol
CAS Number 851116-12-6

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been tested against various microbial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that triazole derivatives can disrupt essential metabolic pathways in bacteria and fungi.

Key Findings:

  • The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • It shows potential antifungal properties by inhibiting fungal cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The mechanism of action is primarily through the inhibition of cancer cell proliferation and induction of apoptosis.

Case Studies:

  • Human Melanoma Cells: In vitro studies demonstrated that the compound significantly reduces cell viability in melanoma cell lines (IGR39).
  • Breast Cancer: The compound showed selective toxicity towards triple-negative breast cancer cells (MDA-MB-231), indicating its potential as a targeted therapy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • The amino group can form hydrogen bonds with biological macromolecules.
  • The thiol group may participate in redox reactions, influencing cellular signaling pathways.
  • The triazole ring enhances binding affinity to enzyme active sites due to its polar nature and ability to act as a hydrogen bond acceptor.

Synthesis Methods

The synthesis of this compound generally involves multi-step reactions starting from commercially available precursors.

Common Synthetic Route:

  • Starting Material: 5-methyl-2-(propan-2-yl)phenol.
  • Halomethylation: Reaction with a halomethylating agent to introduce the phenoxymethyl group.
  • Formation of Triazole: Reaction with 4-amino-1,2,4-triazole under basic conditions (e.g., using potassium carbonate as a catalyst).
  • Purification: Final product purification using techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

Comparing this compound with similar triazole derivatives reveals variations in biological activity based on structural differences.

Compound Name Key Features Biological Activity
4-amino-5-methyl-1,2,4-triazoleLacks phenoxymethyl groupReduced antimicrobial activity
5-methylthiazolyltriazoleDifferent heterocycleEnhanced anticancer properties
1-(5-methylthiazol-2-yl)-pyrazoleDifferent scaffoldVaries in antimicrobial potency

Q & A

Q. How is the antiradical activity of this compound assessed experimentally?

  • Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used. A solution of the compound (2 mM to 0.002 mM in DMSO) is mixed with 0.1 mM DPPH in methanol. After 30 minutes at 25°C, absorbance at 517 nm is measured. Antiradical activity (ARA) is calculated as: ARA (%)=(1AsampleADPPH)×100\text{ARA (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100

    Example results: The parent compound shows 88.89% ARA at 1×10⁻³ M, dropping to 53.78% at 1×10⁻⁴ M .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent additions) affect antiradical activity?

  • Methodology :
    • Substituent Effects : Introducing a 2-hydroxybenzylidene radical (Compound 3) enhances ARA (78–88% at 1×10⁻³–10⁻⁴ M), while 4-fluorobenzylidene (Compound 2) reduces activity by \sim15% due to electronic and steric factors .
    • Validation : Structure-activity relationships (SAR) are validated via dose-response curves and molecular docking (Autodock Vina) to identify binding interactions with free radicals .

Q. What methodologies resolve contradictions in biological activity data across derivatives?

  • Approach :
    • Comparative Assays : Test derivatives under standardized conditions (e.g., fixed DPPH concentration, pH 7.4).
    • Meta-Analysis : Cross-reference activity data with substituent electronic parameters (Hammett constants) and lipophilicity (logP values). For example, electron-donating groups (e.g., -OH) improve radical scavenging, while electron-withdrawing groups (e.g., -F) reduce efficacy .

Q. How are transition metal complexes synthesized, and what are their applications?

  • Methodology :
    • Synthesis : React the ligand with metal salts (e.g., Cu(II), Ni(II), Zn(II)) in ethanol (1:2 molar ratio, 2-hour reflux).
    • Characterization : FTIR confirms thiolate-metal binding (ν(S-M) at 450–500 cm⁻¹). UV-Vis spectra (e.g., d-d transitions in Cu(II) at 600–700 nm) and microelemental analysis validate stoichiometry.
    • Applications : Cu(II) complexes exhibit enhanced antimicrobial activity (e.g., 2-fold higher MIC against S. aureus vs. ligand alone) .

Q. How do S-alkylation and Mannich base derivatization alter physicochemical properties?

  • Methodology :
    • S-Alkylation : React with benzyl bromide (72% yield) to improve lipophilicity (logP increase by 1.5 units).
    • Mannich Bases : Introduce aminoalkyl groups via formaldehyde and secondary amines, enhancing solubility in polar solvents (e.g., 30% higher in DMSO).
    • Impact : Alkylated derivatives show 20–30% higher membrane permeability in Caco-2 cell models .

Key Methodological Notes

  • Contradiction Management : Conflicting bioactivity data require rigorous statistical validation (e.g., ANOVA with post-hoc tests) and replication across independent labs.
  • Advanced SAR : Use DFT calculations (B3LYP/6-31G*) to model electronic effects of substituents on radical scavenging .

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